Ortho vs. Para Bromo: Regioisomeric Differentiation
The defining structural feature differentiating this compound from its closest available analog is the position of the bromine atom. The target compound is the 2-bromo (ortho) isomer, while the comparator is the 4-bromo (para) isomer, 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid . The SMILES notation, NCC(c1ccccc1Br)C1(C(=O)O)CCCC1, explicitly defines this ortho substitution . This single atomic position variation creates a fundamentally different three-dimensional pharmacophore. Ortho-substitution forces the bromine atom into close proximity with the amino acid backbone, restricting rotation of the phenyl ring and altering the spatial presentation of both the amino and carboxylic acid groups compared to the para-isomer.
| Evidence Dimension | Substitution pattern and molecular geometry |
|---|---|
| Target Compound Data | 2-bromo (ortho) substitution; SMILES: NCC(c1ccccc1Br)C1(C(=O)O)CCCC1. Molecular Formula: C14H18BrNO2. |
| Comparator Or Baseline | 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid (CAS 2060052-29-9), the 4-bromo (para) isomer. |
| Quantified Difference | The regioisomerism results in a topologically distinct molecule with a different dipole moment and electrostatic potential surface, prohibiting interchangeability. |
| Conditions | Molecular structure comparison based on SMILES notation and standard chemical principles. |
Why This Matters
Procurement of the correct isomer is non-negotiable for SAR studies, as the regioisomeric state directly dictates the binding pose and affinity to biological targets, a principle widely validated in the cyclopentane derivative class.
